

Physical and chemical properties of (E)-3-Methyl-2-hexenoic acid-d5

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Compound of Interest

Compound Name: (E)-3-Methyl-2-hexenoic acid-d5

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An In-depth Technical Guide to (E)-3-Methyl-2-hexenoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(E)-3-Methyl-2-hexenoic acid-d5**, a deuterated analog of a key compound associated with human axillary odor. This document is intended to serve as a valuable resource for researchers in the fields of metabolomics, dermatology, and product development, offering detailed information on its characteristics, synthesis, and analytical methodologies. The inclusion of deuterated standards like **(E)-3-Methyl-2-hexenoic acid-d5** is crucial for accurate quantification in complex biological matrices.^{[1][2]}

Physicochemical Properties

(E)-3-Methyl-2-hexenoic acid-d5 is a stable, isotopically labeled version of (E)-3-Methyl-2-hexenoic acid. The deuterium labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification.^{[1][2]} General physical and chemical properties are summarized below. While specific data for the deuterated compound are limited, the properties of the non-deuterated analog provide a close approximation.

Table 1: Physical and Chemical Properties of **(E)-3-Methyl-2-hexenoic acid-d5** and its Non-deuterated Analog

| Property | (E)-3-Methyl-2-hexenoic acid-d5 | (E)-3-Methyl-2-hexenoic acid (Non-deuterated) |
|---------------------|--|---|
| Molecular Formula | C ₇ H ₇ D ₅ O ₂ [3][4] | C ₇ H ₁₂ O ₂ [5][6] |
| Molecular Weight | 133.20 g/mol [3][4] | 128.17 g/mol [5][6] |
| CAS Number | 27960-21-0 (unlabelled)[4] | 27960-21-0[5][6] |
| Appearance | Colorless oil[4] | Colorless to pale yellow liquid |
| Purity | ≥99% atom D; ≥99.8% by HPLC[4] | Typically ≥97% |
| Boiling Point | Not specified | 237.28 °C at 760 mmHg |
| Melting Point | Not specified | -9.25 °C |
| Solubility | Soluble in organic solvents. | Soluble in organic solvents, limited solubility in water. |
| Storage Temperature | 4°C | 4°C |

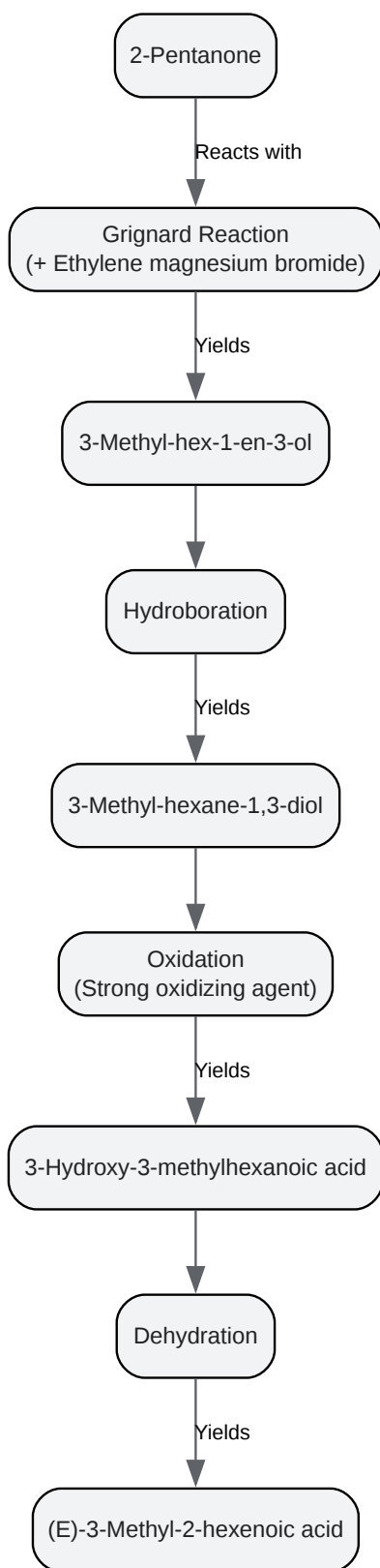
Synthesis

The synthesis of **(E)-3-Methyl-2-hexenoic acid-d5** typically involves introducing deuterium atoms into the molecule through various deuteration techniques. Common strategies include:

- **Catalytic Deuteration:** This method utilizes a catalyst, such as palladium or platinum, in the presence of a deuterium source like deuterium oxide (D₂O) to facilitate the exchange of hydrogen atoms with deuterium at specific positions on the molecule.[3]
- **Use of Deuterated Precursors:** Synthesis can also be achieved by starting with reagents that are already enriched with deuterium. For example, a deuterated Grignard reagent like CD₃MgBr can be used to introduce a trideuteromethyl group.[3]

A potential synthetic route for the non-deuterated analog, which could be adapted for the deuterated version, starts from 2-pentanone and involves a series of reactions including a Grignard reaction, hydroboration, oxidation, and dehydration.[7]

Experimental Workflow for a Potential Synthesis Route:



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Caption: A potential synthetic pathway for (E)-3-Methyl-2-hexenoic acid.

Analytical Characterization

The structure and purity of **(E)-3-Methyl-2-hexenoic acid-d5** are typically confirmed using a combination of chromatographic and spectroscopic techniques.

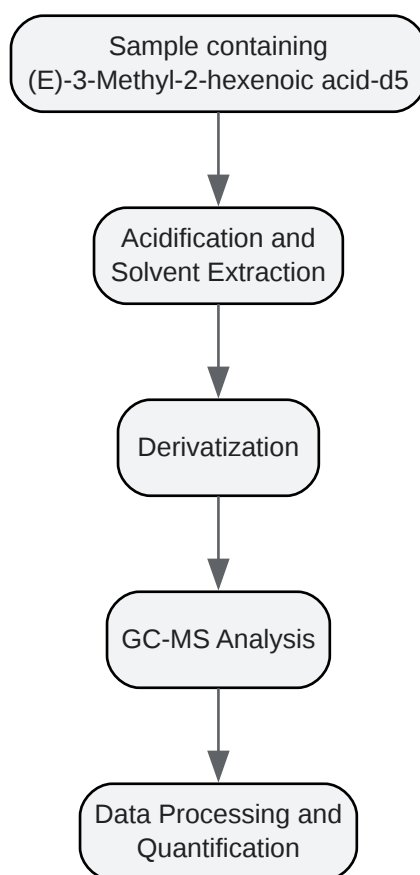
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds like **(E)-3-Methyl-2-hexenoic acid-d5**. The compound is often derivatized to increase its volatility and thermal stability before analysis.^[8] The mass spectrum of the deuterated compound will show a molecular ion peak that is 5 mass units higher than its non-deuterated counterpart, allowing for clear differentiation and quantification.^[3]

General GC-MS Protocol for Organic Acid Analysis:

- **Sample Preparation:** Acidify the sample and extract the organic acids into an organic solvent (e.g., ethyl acetate).^[9]
- **Derivatization:** Evaporate the solvent and treat the residue with a derivatizing agent, such as a silylating agent (e.g., BSTFA with 1% TMCS), and heat to form a volatile derivative.^{[9][10]}
- **GC Separation:** Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) to separate the components.
- **MS Detection:** Detect the eluted compounds using a mass spectrometer, typically in full scan or selected ion monitoring (SIM) mode for targeted analysis.^[8]

Logical Workflow for GC-MS Analysis:



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Caption: General workflow for the GC-MS analysis of organic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the positions of deuterium incorporation. In the ^1H NMR spectrum of **(E)-3-Methyl-2-hexenoic acid-d5**, the signals corresponding to the protons on the methyl group at C3 and the methylene group at C4 would be absent or significantly reduced in intensity compared to the non-deuterated compound. The presence of deuterium can also cause slight shifts in the signals of neighboring protons.

General Protocol for NMR Sample Preparation:

- **Sample Dissolution:** Dissolve an appropriate amount of the compound (typically 5-25 mg for ^1H NMR) in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[11\]](#)

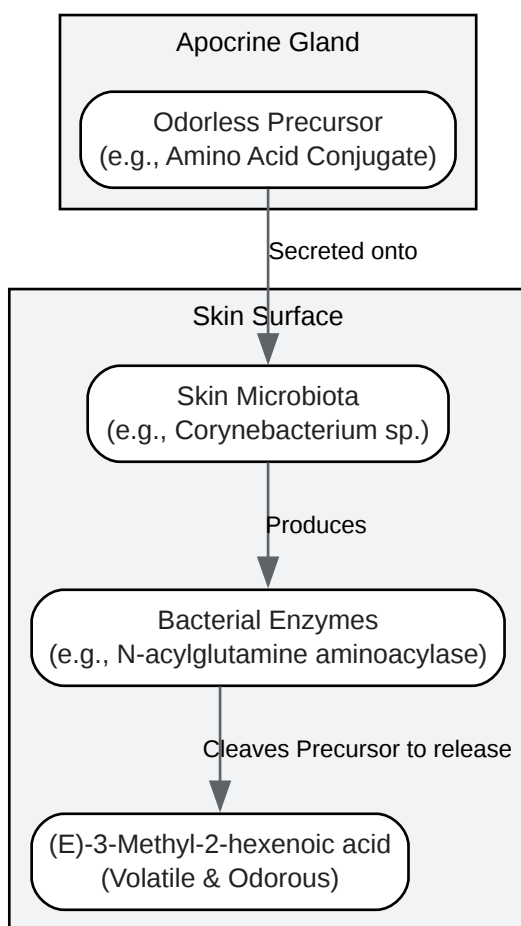
- Filtration: If the solution is not clear, filter it to remove any particulate matter.[11]
- Transfer to NMR Tube: Transfer the clear solution to a clean, high-quality 5 mm NMR tube.
- Analysis: Acquire the NMR spectrum on a spectrometer.

Biological Significance and Signaling Pathways

(E)-3-Methyl-2-hexenoic acid is a key contributor to human axillary odor. It is not directly secreted in sweat but is produced by the enzymatic action of skin microflora, particularly *Corynebacterium* and *Staphylococcus* species, on odorless precursor molecules present in apocrine sweat.[12] These precursors are typically amino acid conjugates.[12] The bacteria possess enzymes, such as N-acylglutamine aminoacylases, that cleave these precursors to release the volatile and odorous fatty acid.[12]

(E)-3-Methyl-2-hexenoic acid-d5 serves as a valuable tracer to study these bacterial metabolic pathways and to quantify the formation of the odorous compound in various biological and consumer product testing scenarios.[1]

Bacterial Production of (E)-3-Methyl-2-hexenoic Acid:



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Caption: Formation of (E)-3-Methyl-2-hexenoic acid by skin microbiota.

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